![molecular formula C17H19N3O2S2 B2565364 1-((1-(thiophène-2-ylsulfonyl)pipéridin-4-yl)méthyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1421525-08-7](/img/structure/B2565364.png)
1-((1-(thiophène-2-ylsulfonyl)pipéridin-4-yl)méthyl)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound features a pyrrolopyridine core, a piperidine ring, and a thiophene sulfonyl group, which together contribute to its diverse chemical reactivity and biological activity.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: It has been studied for its biological activity, including potential anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research has explored its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, the compound’s unique chemical properties are leveraged in the development of advanced materials and chemical intermediates.
Mécanisme D'action
Thiophenes
are a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been proven to be effective drugs in the current disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Indoles
, on the other hand, are bioactive aromatic compounds that have shown clinical and biological applications. Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrrolopyridine intermediate reacts with piperidine.
Attachment of the Thiophene Sulfonyl Group: This step often involves sulfonylation reactions, where thiophene-2-sulfonyl chloride reacts with the piperidine nitrogen.
Industrial Production Methods: Industrial-scale production may employ optimized versions of these synthetic routes, focusing on yield improvement, cost reduction, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents are often explored to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolopyridine core can be reduced under specific conditions to yield dihydropyrrolopyridine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are frequently employed.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydropyrrolopyridine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
- 1-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine shares structural similarities with other pyrrolopyridine derivatives and thiophene-containing compounds.
- Examples include:
- 1-(Pyrrolidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine
- 1-(Thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness: The presence of both the thiophene sulfonyl group and the piperidine ring in 1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine distinguishes it from other similar compounds, providing unique chemical reactivity and biological activity profiles.
This detailed overview highlights the significance of 1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine in various scientific domains, emphasizing its potential applications and unique properties
Propriétés
IUPAC Name |
1-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c21-24(22,16-4-2-12-23-16)20-10-5-14(6-11-20)13-19-9-7-15-3-1-8-18-17(15)19/h1-4,7-9,12,14H,5-6,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYZRDJCIMNKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
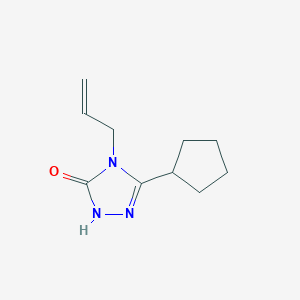
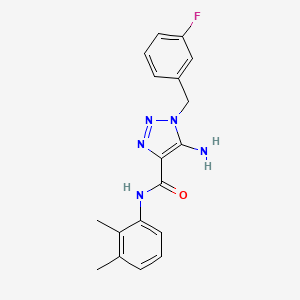
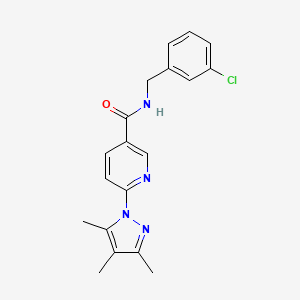
![7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride](/img/structure/B2565285.png)
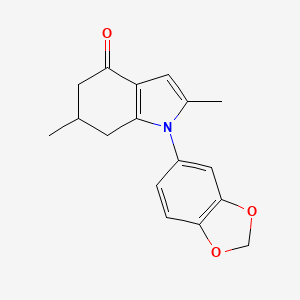
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2565299.png)

![N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2565304.png)
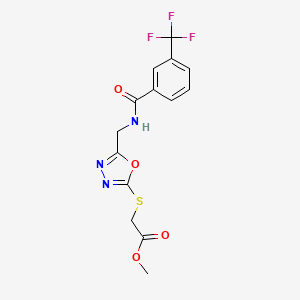
![1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B2565289.png)
![1-[2-(2,4-Difluorophenyl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2565290.png)
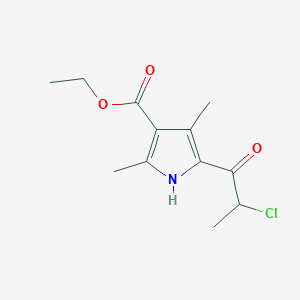
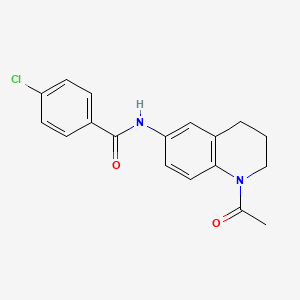
![2-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2565293.png)
